4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-19-12-2-4-13(5-3-12)21(17,18)16-10-11-20-14(16)6-8-15-9-7-14/h2-5,15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIIKFGBCDYTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves a multi-step process. One common method includes the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . This reaction is carried out in the presence of concentrated sulfuric acid at elevated temperatures, resulting in moderate to good yields of the desired spirocyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high yields. The use of metal-catalyzed cascade cyclization has also been explored for the efficient synthesis of related spirocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects is primarily through its interaction with cellular targets. For instance, its anticancer activity is believed to involve the inhibition of key enzymes and signaling pathways that regulate cell proliferation and apoptosis . The sulfonyl group plays a crucial role in binding to these targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound (calc. MW 324.39) is lighter than derivatives with dual sulfonyl groups (e.g., 494.60 in ) but heavier than simpler acetylated analogs (184.24 in ).
- Halogenated substituents (e.g., 4-F, Br) increase molecular weight significantly (e.g., 505.38 in ).
Bulky substituents like mesitylsulfonyl (2,4,6-trimethylphenyl) introduce steric hindrance, which may impede binding in biological targets .
Biological and Synthetic Relevance: Compounds with dual sulfonyl groups (e.g., ) are often explored as protease inhibitors or enzyme modulators due to their ability to mimic transition states.
Biological Activity
4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound that has garnered attention due to its potential biological activities. This spirocyclic compound belongs to the family of diazaspiro compounds, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy in different applications, and potential therapeutic uses.
The chemical formula of this compound is , with a molecular weight of 458.6 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₆S₂ |
| Molecular Weight | 458.6 g/mol |
| Structure | Spirocyclic |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonyl groups in the compound facilitate strong interactions with proteins and enzymes, potentially leading to the inhibition of their activity. This mechanism is crucial for its anticancer properties and effects on bacterial cell division.
Target Proteins
- SHP2 Protein : The compound has been shown to interact with the SHP2 protein, locking it in an inactive conformation, which is significant for its role in cellular signaling pathways related to cancer and other diseases.
Anticancer Activity
Several studies have indicated that this compound exhibits promising anticancer activity. It has been reported to inhibit the proliferation of various cancer cell lines through its mechanism of action involving protein interaction and inhibition.
Antibacterial Properties
The compound also demonstrates antibacterial activity against Gram-positive bacteria. Its structure allows it to disrupt bacterial cell division, making it a candidate for further development as an antibacterial agent .
Case Studies and Research Findings
- In Vitro Studies : Research has shown that this compound effectively inhibits the growth of cancer cells in vitro. For instance, a study demonstrated that it could reduce cell viability in breast cancer cell lines by inducing apoptosis through specific signaling pathways.
- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in preventing tumor growth and bacterial infections. In one study involving mouse models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Pharmacokinetics : The pharmacokinetic profile indicates that the compound has good bioavailability, allowing it to reach therapeutic concentrations effectively when administered orally or intravenously .
Q & A
Q. What synthetic strategies are effective for constructing the 1-oxa-4,8-diazaspiro[4.5]decane core?
The spirocyclic core can be synthesized via desymmetrization reactions or multi-step cyclization. For example, Heck–Matsuda desymmetrization of N-protected dihydro-pyrroles has been used to generate structurally similar spiro scaffolds, achieving enantioselectivity through chiral columns (e.g., Daicel Chiralpak® IB/IC) . Key steps include sulfonylation of intermediates with 4-methoxyphenylsulfonyl chloride and purification via flash chromatography (silica gel, hexane/ethyl acetate gradients). Yield optimization (48–84%) depends on reaction stoichiometry and temperature control .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use reversed-phase HPLC (e.g., Chromolith® columns) with UV detection at λ = 210–260 nm to assess enantiomeric excess (>95% purity) .
- Spectroscopy : Confirm the sulfonyl and methoxy groups via NMR (δ 7.8–8.2 ppm for aromatic protons, δ 3.8 ppm for OCH) and NMR (δ 160–165 ppm for sulfonyl S=O). HRMS (ESI+) validates molecular weight with <3 ppm error .
- X-ray crystallography : For unambiguous confirmation of spirocyclic geometry, though this requires high-purity crystals .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
LC-MS/MS with MRM (multiple reaction monitoring) is recommended for biological samples. Use a C18 column (e.g., Purospher® STAR) and a mobile phase of 0.1% formic acid in water/acetonitrile. Limit of detection (LOD) can reach 0.1 ng/mL with optimized ionization parameters (e.g., ESI+ at 3.5 kV) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved biological activity?
- Key modifications : Replace the methoxy group with electron-withdrawing substituents (e.g., nitro, CF) to enhance target binding. For example, 4-(trifluoromethyl)phenyl analogs showed 3-fold higher kinase inhibition in preclinical models .
- Spiro-ring expansion : Replace the 1-oxa-4,8-diazaspiro[4.5]decane with larger rings (e.g., 7-membered) to modulate steric effects and solubility .
- Validation : Perform molecular docking (e.g., AutoDock Vina) against targets like ALK or EGFR kinases, followed by in vitro IC assays using purified enzymes .
Q. What mechanisms explain conflicting bioactivity data across studies?
Discrepancies may arise from:
- Solubility differences : Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity artifacts .
- Target selectivity : Profile off-target effects via kinome-wide screening (e.g., Eurofins KinaseProfiler™).
- Metabolic instability : Assess microsomal stability (e.g., human liver microsomes, NADPH cofactor) to identify rapid degradation pathways .
Q. How can chemiluminescent substrates enhance studies of this compound’s enzyme interactions?
Pair the compound with ultra-sensitive substrates like CDP-Star® (disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2’-tricyclo[3.3.1.1]decan}-4-yl)-1-phenyl phosphate) for alkaline phosphatase-linked assays. This enables detection at femtomolar levels in cellular lysates, ideal for low-abundance target validation .
Q. What strategies resolve contradictions in reported synthetic yields?
- Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction halts.
- Byproduct analysis : Identify sulfonic acid byproducts via LC-MS and adjust sulfonylation conditions (e.g., pyridine as a base to scavenge HCl) .
- Scale-up protocols : Pilot studies show that yields drop >20% at >10 mmol scales due to heat transfer inefficiencies; use flow chemistry for improved control .
Methodological Best Practices
- Synthetic reproducibility : Always confirm reagent anhydrousness (e.g., molecular sieves for sulfonyl chloride storage) and use freshly distilled solvents (THF, DCM) .
- Data validation : Cross-reference NMR shifts with published analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, δ 2.8–3.2 ppm for piperidine protons) .
- Ethical compliance : Adhere to safety guidelines (e.g., Sigma-Aldrich’s SDS for sulfonamide handling) and non-diagnostic research declarations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
